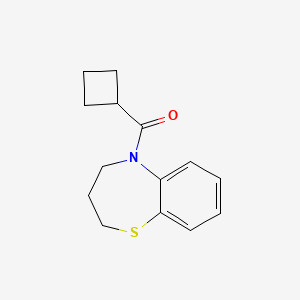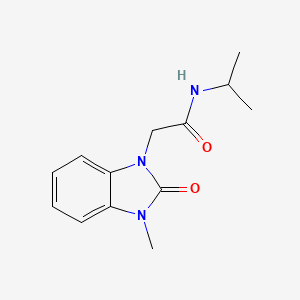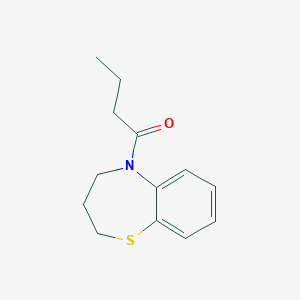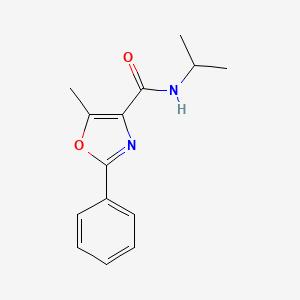
cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzothiazepines and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain enzymes or receptors in the body. It has also been found to inhibit the production of certain cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone in lab experiments is its broad range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a useful tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. Careful dose-response studies are required to ensure that the concentration used in experiments does not cause adverse effects.
Future Directions
There are several future directions for the study of cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the potential use of this compound as a therapeutic agent for viral infections such as COVID-19 could be explored. Overall, the study of cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone has the potential to lead to the development of new treatments for a range of diseases.
Synthesis Methods
The synthesis of cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone involves a multi-step process that includes the condensation of 2-aminobenzothiazole with cyclobutanone followed by cyclization and subsequent reduction. The final product is obtained after purification by chromatography. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
Cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-14(11-5-3-6-11)15-9-4-10-17-13-8-2-1-7-12(13)15/h1-2,7-8,11H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXRBMSBCHZQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)


![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)